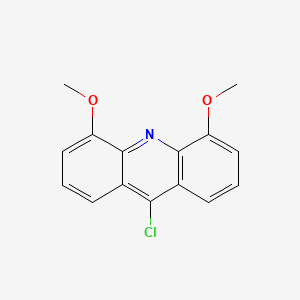

9-Chloro-4,5-dimethoxyacridine

Description

Structure

3D Structure

Properties

CAS No. |

89784-84-9 |

|---|---|

Molecular Formula |

C15H12ClNO2 |

Molecular Weight |

273.71 g/mol |

IUPAC Name |

9-chloro-4,5-dimethoxyacridine |

InChI |

InChI=1S/C15H12ClNO2/c1-18-11-7-3-5-9-13(16)10-6-4-8-12(19-2)15(10)17-14(9)11/h3-8H,1-2H3 |

InChI Key |

PWMQDSYKIUIZDV-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC2=C1N=C3C(=C2Cl)C=CC=C3OC |

Origin of Product |

United States |

Synthetic Methodologies for 9 Chloro 4,5 Dimethoxyacridine

Precursor Synthesis: 4,5-Dimethoxyacridone

The synthesis of the target chloracridine begins with the construction of the tricyclic acridone (B373769) core, specifically 4,5-dimethoxyacridone. This precursor is typically assembled through a multi-step sequence involving the formation of a diarylamine intermediate followed by cyclization.

Multistep Synthetic Routes to 4,5-Dimethoxyacridone

The construction of 4,5-dimethoxyacridone is achieved through a convergent synthesis that establishes the core diarylamine structure prior to the final ring-closing step. A common and effective strategy is the copper-catalyzed Ullmann condensation reaction. This reaction joins two aromatic components, an anthranilic acid derivative and an aryl halide, to form the N-aryl-anthranilic acid backbone.

This diarylamine intermediate is then subjected to a cyclization reaction, typically under acidic conditions, to forge the central ring of the acridone system. Reagents such as sulfuric acid or polyphosphoric acid are commonly employed to promote this intramolecular electrophilic aromatic substitution, leading to the formation of the desired 4,5-dimethoxyacridone.

Utilization of 3-Methoxybenzoic Acid as a Starting Material

A practical synthetic pathway to 4,5-dimethoxyacridone begins with the commercially available and relatively inexpensive 3-methoxybenzoic acid. The synthesis involves the following key transformations:

Nitration: The first step is the regioselective nitration of 3-methoxybenzoic acid to introduce a nitro group ortho to the carboxylic acid, yielding 2-nitro-3-methoxybenzoic acid.

Reduction: The nitro group is then reduced to an amine. This transformation is typically achieved using standard reducing agents like tin(II) chloride in hydrochloric acid or catalytic hydrogenation, affording 2-amino-3-methoxybenzoic acid.

Ullmann Condensation: The resulting 2-amino-3-methoxybenzoic acid is then coupled with a suitable methoxy-substituted aryl halide, such as 2-bromoanisole (B166433) or 2-chloroanisole, via an Ullmann condensation. This copper-catalyzed reaction forms the crucial C-N bond, yielding the diarylamine intermediate, 2-((2-methoxyphenyl)amino)-3-methoxybenzoic acid.

Cyclization: The final step is the intramolecular cyclization of the diarylamine. Heating in a strong acid, like concentrated sulfuric acid, effects the ring closure to furnish 4,5-dimethoxyacridone.

This multi-step process, originating from 3-methoxybenzoic acid, provides a reliable route to the key acridone precursor.

Conversion of 4,5-Dimethoxyacridone to 9-Chloro-4,5-dimethoxyacridine

With the 4,5-dimethoxyacridone precursor in hand, the next stage involves the conversion of the C9-carbonyl group into a reactive chloride. This transformation activates the 9-position for subsequent nucleophilic substitution reactions, making this compound a versatile synthetic building block. bme.hu

Reaction with Phosphorus Pentachloride in Phosphoryl Chloride

The conversion of the acridone to the 9-chloroacridine (B74977) is effectively accomplished using a mixture of phosphorus pentachloride (PCl₅) in phosphoryl chloride (POCl₃). In this reaction, the phosphoryl chloride serves as both a solvent and a reagent. The acridone is heated with an excess of these chlorinating agents, which transforms the C9-carbonyl into the desired C9-chloro group. The mechanism involves the initial reaction of the carbonyl oxygen with the phosphorus reagent, leading to the formation of a reactive intermediate that is subsequently displaced by a chloride ion.

Optimization of Reaction Conditions and Workup Procedures

To ensure high yields and purity, the reaction conditions and subsequent workup procedures have been optimized. Typically, the reaction mixture of 4,5-dimethoxyacridone, phosphorus pentachloride, and phosphoryl chloride is heated to around 90°C for approximately 2 hours under an inert atmosphere, such as argon.

The workup is critical due to the reactive nature of the excess chlorinating agents and the product's susceptibility to hydrolysis. An optimized procedure involves slowly pouring the reaction mixture into a vigorously stirred, cold (e.g., -10°C to 0°C) aqueous solution of a base like trimethylamine. This method serves to neutralize the acidic byproducts and quench the excess phosphoryl chloride and phosphorus pentachloride while keeping the temperature low to prevent hydrolysis of the this compound product back to the acridone. After quenching, the pH is adjusted to 9, and the product is extracted with an organic solvent like chloroform (B151607).

Following the extraction and drying of the organic phase, the solvent is removed. Any residual volatile components from the reaction, such as remaining phosphoryl chloride, can be efficiently removed by evaporation under reduced pressure. This step is crucial for obtaining the crude this compound, which often appears as a yellow crystalline solid in nearly quantitative yield. Due to its potential instability, the crude product is frequently used in subsequent steps without further purification.

Data Table: Synthetic Reactions

| Step | Starting Material(s) | Reagent(s) | Product |

| 2.1.2 | 3-Methoxybenzoic Acid | 1. HNO₃/H₂SO₄; 2. SnCl₂/HCl; 3. 2-Bromoanisole, Cu, K₂CO₃; 4. H₂SO₄ | 4,5-Dimethoxyacridone |

| 2.2.1 | 4,5-Dimethoxyacridone | PCl₅, POCl₃ | This compound |

Solvent Selection for Residue Dissolution and Extraction

Following the synthesis of this compound, typically from a precursor like 4,5-dimethoxyacridone, the resulting crude product mixture requires careful handling to isolate the desired chloro-acridine. The selection of appropriate solvents is a pivotal step in this process, designed to effectively dissolve the product residue and facilitate its separation from unreacted starting materials, reagents, and byproducts.

Dichloromethane (B109758) is frequently employed as a solvent for both dissolution and chromatographic purification. bme.hu Its ability to dissolve the this compound product makes it an effective eluent in techniques like preparative thin-layer chromatography (PTLC). bme.hu In extraction procedures, a common strategy involves using a combination of solvents to partition the components of the reaction mixture. For instance, after quenching the reaction, the mixture can be extracted with a solvent like ethyl acetate (B1210297). bme.hu The combined organic phases, containing the desired product, are then dried and concentrated. bme.hu Other solvent systems, such as a mixture of chloroform and methanol, have been noted for monitoring the progress of related 9-chloroacridine syntheses via thin-layer chromatography (TLC). arabjchem.org

Table 1: Solvents Used in the Isolation and Purification of 9-Chloroacridine Derivatives

| Solvent | Application | Purpose | Reference |

|---|---|---|---|

| Dichloromethane | Eluent in Chromatography | To separate the product from impurities on a silica (B1680970) gel adsorbent. | bme.hu |

| Ethyl Acetate | Extraction | To selectively extract the product from the aqueous phase after reaction quenching. | bme.hu |

| Ethanol | Dissolution of Residue | To dissolve the crude product before precipitation. | arabjchem.org |

Purity Enhancement Strategies for the Chloro-Acridine Product

Achieving a high degree of purity for the this compound product is essential for its use in subsequent reactions or studies. Several strategies are employed to enhance the purity of the crude product obtained after synthesis.

Chromatographic techniques are a primary method for purification. Preparative thin-layer chromatography (PTLC) using silica gel as the adsorbent and dichloromethane as the eluent has been shown to be an effective method for purifying 9-substituted-4,5-dimethoxyacridine derivatives. bme.hu This technique allows for the separation of the target compound from closely related impurities based on differences in their polarity and affinity for the stationary phase.

Another common and effective strategy is recrystallization. This technique involves dissolving the crude product in a suitable solvent and then allowing it to crystallize, leaving impurities behind in the solvent. For instance, newly synthesized 9-aminoacridine (B1665356) derivatives, which are prepared from 9-chloroacridine precursors, are often purified by recrystallization from methanol/ethyl acetate. arabjchem.org

Table 2: Comparison of Purity Enhancement Strategies

| Strategy | Description | Advantages | Common Solvents/Materials | Reference |

|---|---|---|---|---|

| Preparative Thin-Layer Chromatography (PTLC) | Separation on a layer of adsorbent (silica gel) driven by a mobile phase (eluent). | High resolution for separating closely related compounds. | Silica gel, Dichloromethane | bme.hu |

| Recrystallization | Dissolution of crude product in a hot solvent followed by cooling to induce crystallization of the pure compound. | Can be highly effective for removing soluble impurities; scalable. | Methanol, Ethyl Acetate | arabjchem.org |

Comparative Analysis with General Acridine (B1665455) Chlorination Methods

The synthesis of this compound is a specific example of a broader class of reactions: the chlorination of the acridine core, particularly at the 9-position. Comparing the specific methodology for the dimethoxy derivative with general methods provides insight into the evolution and optimization of these synthetic routes.

Overview of 9-Haloacridine Synthesis

The synthesis of 9-haloacridines, especially 9-chloroacridines, is a cornerstone of acridine chemistry, as the halogen at the 9-position serves as a versatile leaving group for introducing a wide array of substituents. bme.hu A prevalent and traditional method involves the reaction of an acridone precursor with a chlorinating agent. researchgate.net

The most common approach is the treatment of the corresponding acridone with phosphorus oxychloride (POCl₃), often used in excess to serve as both the reagent and the solvent. arabjchem.orgresearchgate.net Another classical and potent chlorinating agent used in organic synthesis is phosphorus pentachloride (PCl₅). thieme-connect.debohrium.com These methods are effective for converting the carbonyl group of the acridone into the desired 9-chloro functionality. The general reaction scheme involves the cyclization of an intermediate, such as that formed from a modified Ullmann-Goldberg reaction between o-chlorobenzoic acid and an aniline (B41778) derivative, followed by treatment with the chlorinating agent. arabjchem.org

Evaluation of Efficiency and Selectivity in Acridine Core Functionalization

The efficiency and selectivity of chlorination are critical factors in the synthesis of functionalized acridines. The acridine nucleus has multiple positions susceptible to electrophilic attack, but the 9-position is particularly reactive, especially when starting from the corresponding acridone.

Efficiency: Traditional chlorinating agents like POCl₃ and PCl₅ are highly effective and have been the reagents of choice for decades due to their ability to drive the conversion to 9-chloroacridines to completion. arabjchem.orgthieme-connect.debohrium.com In the synthesis of this compound, the reaction of 4,5-dimethoxyacridone with a chlorinating agent is expected to proceed with high efficiency, often achieving quantitative conversion based on TLC analysis. bme.hu The primary challenge often lies not in the reaction's conversion rate but in the subsequent isolation and purification of the product from the harsh excess reagents.

Selectivity: The conversion of an acridone to a 9-chloroacridine is a highly selective process. The reaction specifically targets the carbonyl group at the 9-position, leaving other positions on the aromatic rings untouched. This high degree of regioselectivity is a key advantage of this synthetic approach. The presence of substituents on the acridine core, such as the two methoxy (B1213986) groups in 4,5-dimethoxyacridone, does not typically interfere with the selectivity of the chlorination at the 9-position. These electron-donating groups remain stable under the reaction conditions, allowing for the specific synthesis of this compound. This targeted functionalization is crucial as it creates a specific intermediate ready for further modification, for example, in cross-coupling reactions to produce multifunctional acridines. bme.hu

Modern advancements in chlorination include the development of new reagents and methods aiming for greener and more sustainable processes, utilizing sources like NaCl and HCl. thieme-connect.debohrium.com However, for the specific transformation of acridones to 9-chloroacridines, the classical methods involving phosphorus oxychloride remain widely used and highly reliable. arabjchem.org

Advanced Synthetic Strategies and Transformations Involving 9 Chloro 4,5 Dimethoxyacridine

Carbon-Carbon Coupling Reactions Utilizing the C9-Chloro Moiety

The chlorine atom at the 9-position of 9-chloro-4,5-dimethoxyacridine serves as an excellent leaving group, enabling a variety of carbon-carbon coupling reactions. These transformations are pivotal for the introduction of diverse substituents, leading to the synthesis of novel acridine-based compounds with tailored properties.

Kharasch-Type Cross-Coupling Reactions

Kharasch-type cross-coupling reactions provide a powerful tool for the formation of carbon-carbon bonds between aryl halides and organomagnesium reagents. In the context of this compound, this methodology has been successfully employed to introduce aryl groups at the C9 position. bme.hu

The reaction of this compound with organomagnesium reagents, such as phenylmagnesium bromide, facilitates the introduction of a phenyl group onto the acridine (B1665455) core. bme.hu This transformation is a key step in the synthesis of 9-phenyl-4,5-dimethoxyacridine, a valuable scaffold for further functionalization. The Grignard reagent acts as the nucleophilic carbon source, attacking the electron-deficient C9 position of the acridine ring.

The efficiency of the Kharasch-type cross-coupling is significantly enhanced by the use of transition metal catalysts. A combination of palladium acetate (B1210297) and dilithium (B8592608) tetrachlorocuprate has been shown to be an effective catalytic system for the reaction between this compound and phenylmagnesium bromide. bme.hu Palladium acetate is a common palladium(II) source that is reduced in situ to the active palladium(0) species, which then participates in the catalytic cycle. Dilithium tetrachlorocuprate, a copper-based catalyst, is also known to promote such cross-coupling reactions, often leading to improved yields and milder reaction conditions.

A typical reaction involves the dropwise addition of a solution of the crude 9-activated 4,5-dimethoxyacridine in a mixture of dry toluene (B28343) and acetonitrile (B52724) to a stirred solution of phenylmagnesium bromide, palladium acetate, and dilithium tetrachlorocuprate under an inert argon atmosphere at room temperature. bme.hu

The primary product of the Kharasch-type cross-coupling of this compound with phenylmagnesium bromide is the corresponding 9-phenylacridine (B188086) derivative. bme.hu However, as with many cross-coupling reactions, the formation of byproducts can occur. One potential side reaction is the homocoupling of the Grignard reagent, leading to the formation of biphenyl. Another possible byproduct is the formation of biacridines, resulting from the coupling of two acridine units. The careful control of reaction conditions, including catalyst loading and temperature, is crucial to minimize the formation of these undesirable byproducts and maximize the yield of the desired 9-substituted acridine.

Suzuki-Miyaura Coupling with Related 9-Haloacridines (e.g., 9-Bromo-4,5-dimethoxyacridine)

The Suzuki-Miyaura coupling is a versatile and widely used palladium-catalyzed cross-coupling reaction that forms carbon-carbon bonds between organoboron compounds and organic halides or triflates. While the focus of this article is on this compound, it is pertinent to mention the successful application of the Suzuki-Miyaura reaction to the closely related 9-bromo-4,5-dimethoxyacridine. bme.hu This reaction demonstrates the broader utility of 9-halo-4,5-dimethoxyacridines as substrates for palladium-catalyzed cross-coupling reactions.

Recent studies have shown that highly reactive 9-bromo-4,5-dimethoxyacridine can be utilized in Suzuki-Miyaura reactions to afford 9-substituted acridine derivatives. bme.hu This opens up avenues for the introduction of a wide array of aryl and heteroaryl substituents at the C9 position, further expanding the chemical space accessible from this acridine scaffold.

Nucleophilic Substitution Reactions at the C9 Position

The electron-deficient nature of the C9 position in this compound makes it susceptible to nucleophilic attack. This reactivity allows for the direct displacement of the chloro group by a variety of nucleophiles, providing a straightforward route to a diverse range of 9-substituted acridines. These reactions are often facile and proceed under relatively mild conditions, making them attractive for the synthesis of libraries of acridine derivatives for biological screening and materials science applications. While specific examples for this compound are not extensively detailed in the provided context, the general reactivity of 9-chloroacridines suggests that it would readily undergo such transformations.

Preparation of Quaternized Acridinium (B8443388) Salts

Quaternized acridinium salts are of significant interest due to their applications as fluorescent probes, photoredox catalysts, and chemiluminescent agents. The quaternization of the acridine nitrogen introduces a positive charge, which profoundly influences the electronic properties and reactivity of the heterocyclic system.

The direct N-alkylation of this compound can be challenging due to the reduced nucleophilicity of the acridine nitrogen, a consequence of the electron-withdrawing nature of the heterocyclic system. A more facile approach to N-alkylated acridinium compounds involves a two-step process: reduction of the acridine to the corresponding acridan, followed by N-alkylation and subsequent oxidation.

The synthesis of N-sulfopropyl acridinium esters, for example, is often accomplished by the N-alkylation of acridine precursors at high temperatures. However, the harsh conditions required are a result of the poor reactivity of the hindered acridine nitrogen towards alkylating agents. An alternative strategy involves the N-alkylation of the more reactive acridan precursor. This method can proceed under milder conditions and avoids the use of aggressive alkylating agents like 1,3-propane sultone. For instance, the N-alkylation of an acridan compound can be achieved using protected sulfonate triflate compounds. Subsequent oxidation of the resulting N-alkylacridan leads to the formation of the desired N-alkylated acridinium salt. This process is particularly advantageous for the synthesis of electron-rich acridinium compounds.

The mechanistic implication of N-alkylation is a significant increase in the electrophilicity of the acridine ring, particularly at the 9-position. This heightened reactivity is crucial for subsequent oxidative transformations. The quaternized nitrogen acts as a powerful electron sink, facilitating nucleophilic attack at the 9-position. While the primary oxidative transformation in the context of acridinium salt synthesis is the oxidation of the acridan precursor, the resulting acridinium ion is itself a key player in various redox processes. For instance, N-alkylacridinium salts are known to be potent photooxidants in photoredox catalysis.

Incorporation into Macrocyclic Systems for Molecular Recognition

The planar and rigid structure of the acridine unit makes it an attractive component for the construction of macrocyclic hosts for molecular recognition. The incorporation of this compound into larger supramolecular architectures allows for the development of sophisticated sensors and receptors for various analytes.

A notable example of the incorporation of the this compound scaffold into a macrocyclic system is the synthesis of bis(acridino)-crown ethers. These molecules are designed to act as fluorescent chemosensors, particularly for biologically relevant polyamines.

The synthesis of a bis(acridino)-18-crown-6 ether has been reported, starting from a derivative of this compound. The initial step involves a Kharasch-type coupling reaction of this compound. While the intended product of this reaction was not obtained, a significant byproduct, 4,4',5,5'-tetramethoxy-9,9'-biacridine, was isolated in good yield. This biacridine serves as the key precursor for the macrocycle.

The synthetic sequence proceeds with the demethylation of the four methoxy (B1213986) groups of the biacridine using pyridinium (B92312) chloride to yield the corresponding tetrahydroxy-biacridine. The final step is a macrocyclization reaction between the tetrahydroxy-biacridine and tetraethylene glycol ditosylate in the presence of a base, such as potassium carbonate, to afford the desired bis(acridino)-crown ether. This macrocycle exhibits interesting molecular recognition properties, capable of selectively binding oligoamines like spermine (B22157) and spermidine (B129725).

Molecular Mechanisms of Action of 9 Chloro 4,5 Dimethoxyacridine Analogs

DNA Intercalation and its Biophysical Consequences

The fundamental mechanism of action for many acridine (B1665455) derivatives is their ability to insert their planar aromatic ring system between the base pairs of the DNA double helix, a process known as intercalation. researchgate.netmdpi.com This physical insertion leads to significant conformational changes in the DNA structure, including the unwinding of the helix and an increase in the separation between adjacent base pairs to accommodate the intercalating molecule.

The mode of binding for acridine molecules involves the insertion of the tricyclic ring between adjacent base pairs in the DNA duplex. mdpi.com This interaction is stabilized by a combination of van der Waals forces and, in the case of substituted acridines, can be supplemented by ionic bonds between side chains and the phosphate backbone of the DNA. mdpi.com Viscometric titrations with circular DNA have been used to determine the binding affinities and unwinding angles for acridine derivatives. For a series of 6-chloro-2-substituted-9-[[3-(dimethylamino)propyl]amino]acridines, the unwinding angles were found to be close to 17 degrees, although a smaller angle was observed for a dissymmetrical derivative, suggesting a "wedge" effect upon intercalation. nih.gov

The stability of the DNA-intercalator complex is significantly influenced by π-stacking interactions between the aromatic system of the acridine molecule and the nucleic acid base pairs. nih.govnih.gov The planar, electron-rich structure of the acridine ring facilitates favorable hydrophobic and electronic interactions with the stacked base pairs within the DNA interior. researchgate.netmdpi.com These non-covalent interactions are crucial for the initial binding and stable positioning of the intercalator within the DNA helix.

The physical distortion of the DNA helix caused by intercalation has profound biophysical consequences, leading to the disruption of essential DNA-dependent cellular processes. By altering the DNA topology, intercalating agents like 9-Chloro-4,5-dimethoxyacridine analogs can create a physical barrier that obstructs the progression of enzymes such as DNA and RNA polymerases along the DNA template.

This obstruction directly inhibits DNA replication and transcription. researchgate.net The inhibition of replication is particularly detrimental to rapidly dividing cells, such as cancer cells, which rely on efficient DNA synthesis for their proliferation. researchgate.net Similarly, the hindrance of transcription prevents the synthesis of messenger RNA (mRNA) from DNA templates, leading to a downstream disruption of protein synthesis. For instance, the well-known DNA intercalating antibiotic, actinomycin-D, which shares structural similarities with acridine derivatives, is a known inhibitor of transcription. mdpi.com

Interactions with Telomerase and Telomeric DNA

In addition to targeting topoisomerases, acridine derivatives have been identified as inhibitors of telomerase, an enzyme crucial for maintaining the length of telomeres at the ends of chromosomes. researchgate.net Telomeres consist of repetitive G-rich DNA sequences, which can fold into four-stranded structures known as G-quadruplexes (G4s). nih.gov The stabilization of these G4 structures is a key mechanism for inhibiting telomerase activity.

The planar aromatic surface of acridine derivatives makes them suitable candidates for binding to and stabilizing G-quadruplex structures in telomeric DNA. This interaction can prevent the telomerase enzyme from accessing the single-stranded telomeric DNA overhang, thereby inhibiting its function. nih.gov The inhibition of telomerase leads to progressive telomere shortening with each cell division, which can ultimately trigger cellular senescence or apoptosis. This mechanism is particularly relevant in cancer cells, where telomerase is often overexpressed, contributing to their immortality. nih.gov The ability of small molecules to stabilize G-quadruplexes can disrupt various telomeric processes, affecting both G-strand and C-strand synthesis. nih.gov

G-Quadruplex Stabilization

G-quadruplexes are non-canonical secondary structures formed in guanine-rich sequences of DNA and RNA. These structures are implicated in the regulation of key cellular processes, including DNA replication, transcription, and telomere maintenance. The stabilization of G-quadruplexes by small molecules has emerged as a promising strategy for anticancer drug development. Analogs of this compound, particularly those with a 9-aminoacridine (B1665356) core, have been identified as effective G-quadruplex stabilizing agents.

The planar aromatic core of the acridine molecule allows it to interact with the flat G-tetrads of the quadruplex structure through π-π stacking interactions. This binding stabilizes the G-quadruplex, making it more resistant to the cellular machinery that would normally unwind it. This stabilization can lead to the inhibition of telomerase, an enzyme crucial for maintaining telomere length in cancer cells, and can also interfere with the transcription of oncogenes that contain G-quadruplex-forming sequences in their promoter regions.

| Acridine Analog | Target | Binding Affinity (Kb, M-1) | Observed Effect |

|---|---|---|---|

| 9-Aminoacridine derivative 1 | Human Telomeric G-Quadruplex | ~105 | Intercalative binding and structural stabilization |

| 9-Aminoacridine derivative 2 | Human Telomeric G-Quadruplex | ~105 | Intercalative binding and structural stabilization |

Modulation of Protein Kinase Activities

Protein kinases are a large family of enzymes that play critical roles in regulating a wide range of cellular processes, including cell growth, differentiation, and apoptosis. Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer. Acridine derivatives have been investigated as inhibitors of various protein kinases, demonstrating the potential to interfere with oncogenic signaling pathways.

Analogs of this compound have shown inhibitory activity against several key protein kinases involved in cancer progression, including Src, MEK, and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2).

Src Kinase: Src is a non-receptor tyrosine kinase that is often overexpressed and hyperactivated in various cancers, where it promotes cell proliferation, survival, invasion, and angiogenesis.

MEK (Mitogen-activated protein kinase kinase): MEK is a key component of the MAPK/ERK signaling pathway, which is frequently deregulated in cancer and plays a central role in cell growth and survival.

VEGFR-2: This is a receptor tyrosine kinase that is a primary mediator of angiogenesis, the process of forming new blood vessels, which is essential for tumor growth and metastasis.

The inhibitory mechanism of acridine analogs against these kinases typically involves binding to the ATP-binding pocket of the enzyme, thereby preventing the phosphorylation of their downstream substrates. The specific substitutions on the acridine ring system are crucial for determining the potency and selectivity of kinase inhibition. For example, studies have shown that certain 9-anilinoacridine derivatives can act as dual inhibitors of Src and MEK, while other 9-aminoacridine derivatives have been identified as dual inhibitors of VEGFR-2 and Src.

| Acridine Analog | Target Kinase | Inhibition Data |

|---|---|---|

| Compound 7r (a 9-aminoacridine derivative) | VEGFR-2 | 44% inhibition at 50µM nih.gov |

| Compound 7r (a 9-aminoacridine derivative) | Src | 8% inhibition at 50µM nih.gov |

| Compound 8m (a 9-anilinoacridine derivative) | Src | 59.67% inhibition at 10 µM |

| Compound 8m (a 9-anilinoacridine derivative) | MEK | 43.23% inhibition at 10 µM |

Interference with Parasitic Metabolic Pathways

Acridine derivatives have a long history as antiparasitic agents, with their efficacy stemming from the disruption of essential metabolic pathways in parasites such as Plasmodium falciparum (the causative agent of malaria) and trypanosomes.

During its intraerythrocytic stage, the malaria parasite digests host hemoglobin, releasing large quantities of toxic free heme. To protect itself, the parasite detoxifies the heme by polymerizing it into an insoluble crystalline substance called hemozoin, which is biochemically equivalent to β-hematin. Inhibition of hemozoin formation is a key mechanism of action for several antimalarial drugs.

Acridine analogs, particularly 9-anilinoacridines, can interfere with this process. nih.gov It is believed that the planar acridine ring can interact with heme molecules, preventing their incorporation into the growing hemozoin crystal. This leads to an accumulation of toxic free heme within the parasite, causing oxidative stress and ultimately leading to parasite death. The substituents on the acridine and anilino rings play a significant role in the efficacy of hemozoin inhibition.

| 9-Anilinoacridine Analog (Compound Number) | Substituents | IC50 for β-hematin formation (mM) nih.gov |

|---|---|---|

| 3 | 3,6-diNH2, 1'-N(CH3)2 | 0.125 |

| 13 | 3,6-diCl, 1'-NHSO2CH3 | 0.062 |

| Chloroquine (Reference) | - | 0.125 |

The mitochondrial electron transport chain is essential for cellular respiration and energy production. The cytochrome bc1 complex (Complex III) is a critical component of this chain. Inhibition of the parasite's mitochondrial bc1 complex is a validated antimalarial strategy. Dihydroacridinedione derivatives have been identified as potent and selective inhibitors of the P. falciparum mitochondrial bc1 complex. nih.gov These compounds bind to the quinol oxidation (Qo) site of the complex, disrupting the electron flow and leading to a collapse of the mitochondrial membrane potential and subsequent parasite death. nih.gov

| Dihydroacridinedione Analog | Target | IC50 (nM) nih.gov |

|---|---|---|

| T3.5 | P. falciparum mitochondrial bc1 complex | 15 |

Trypanosomatid parasites, such as Trypanosoma and Leishmania, possess a unique thiol metabolism based on trypanothione, which protects them from oxidative stress. Trypanothione reductase (TR) is a key enzyme in this pathway and is absent in humans, making it an attractive drug target. Acridine derivatives have been shown to inhibit TR. These compounds act as competitive inhibitors, binding to the active site of the enzyme and preventing the reduction of trypanothione disulfide. The inhibition of TR compromises the parasite's ability to counteract oxidative damage, leading to its demise. The inhibitory potency of acridine analogs against TR is dependent on the substitution pattern on the acridine ring.

| Acridine Analog | Target | Inhibition Constant (Ki, µM) |

|---|---|---|

| Compound 3 | Trypanosoma cruzi Trypanothione Reductase | 2 nih.gov |

| Mepacrine (Quinacrine) | Trypanosoma cruzi Trypanothione Reductase | Competitive inhibitor |

Influence on Cellular Biochemical Pathways Beyond DNA (e.g., protein and lipid metabolism)

While the primary mechanism of action for many acridine derivatives involves direct interaction with DNA, emerging research suggests that their influence extends to other fundamental cellular biochemical pathways, including protein and lipid metabolism. The planar structure of the acridine ring allows these compounds to interfere with a variety of metabolic processes, suggesting that they may act as multi-target agents. nih.gov

Protein Metabolism:

Research into 9-aminoacridine derivatives has shown that these compounds can significantly impact protein synthesis through the inhibition of ribosome biogenesis. Specifically, 9-aminoacridine has been demonstrated to inhibit both the transcription of ribosomal RNA (rRNA) precursors by RNA Polymerase I and the subsequent processing of these precursors into mature ribosomes. nih.gov This dual inhibition effectively shuts down the cell's protein production machinery. The proposed mechanism for inhibiting the post-transcriptional steps is the ability of 9-aminoacridine to bind to RNA in vitro, which likely interferes with the maturation of pre-rRNA.

Furthermore, certain acridine derivatives have been found to inhibit various protein kinases that are crucial for cellular signaling and protein regulation. nih.gov For instance, some 9-aminoacridine derivatives have been shown to affect signaling pathways such as the PI3K/AKT/mTOR pathway, which is a central regulator of cell growth, proliferation, and protein synthesis. nih.gov By inhibiting key kinases in this pathway, these compounds can indirectly modulate protein metabolism. In silico studies have also suggested that N-(9-Acridinyl) amino acid derivatives could interfere with protein synthesis in the parasite Toxoplasma gondii.

Lipid Metabolism:

The direct influence of this compound and its analogs on lipid metabolism is a less explored area of research. However, the broader class of acridine derivatives has been hypothesized to have secondary effects on lipid metabolism, stemming from their primary interactions with DNA and key cellular enzymes. It is plausible that by altering the expression of genes involved in lipid synthesis and transport, or by inhibiting signaling pathways that regulate lipid homeostasis, these compounds could exert an indirect influence. For example, the PI3K/AKT/mTOR pathway, which is a target of some acridine derivatives, also plays a role in regulating lipid synthesis. Further experimental studies are required to elucidate the specific effects and mechanisms of this compound analogs on lipid metabolic pathways.

Investigation of Multi-Target Mechanisms

The therapeutic potential of this compound analogs and other acridine derivatives is increasingly being attributed to their ability to engage multiple biological targets simultaneously. This multi-target approach is particularly relevant for complex multifactorial diseases like cancer and Alzheimer's disease.

Enzyme Inhibition:

A significant body of research has focused on the inhibitory activity of acridine derivatives against a range of enzymes.

Cholinesterases: Numerous acridine derivatives have been developed as potent inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes responsible for the breakdown of the neurotransmitter acetylcholine. frontiersin.orgnih.govelsevierpure.com This inhibitory action is a key strategy in the symptomatic treatment of Alzheimer's disease. Tacrine, a well-known acridine-based drug, was the first cholinesterase inhibitor approved for this purpose. frontiersin.org

Topoisomerases: Acridine derivatives are well-documented inhibitors of topoisomerase I and II, enzymes that are essential for managing DNA topology during replication and transcription. ceon.rs By intercalating into DNA and stabilizing the topoisomerase-DNA cleavage complex, these compounds prevent the re-ligation of the DNA strands, leading to DNA damage and cell death. This mechanism is a cornerstone of their anticancer activity.

Protein Kinases: The acridine scaffold has been identified as a promising framework for developing multi-target kinase inhibitors. nih.govresearchgate.net Analogs have been designed to dually inhibit kinases such as Src and MEK, which are key components of signaling pathways that promote tumor cell proliferation and survival. nih.govresearchgate.net Furthermore, acridine derivatives have been proposed to target dual-specificity tyrosine-regulated kinase 1A (Dyrk1A) and glycogen synthase kinase-3β (GSK-3β), both of which are implicated in the pathology of Alzheimer's disease. nih.govdntb.gov.uanih.gov

Interference with Protein Aggregation:

In the context of neurodegenerative diseases, particularly Alzheimer's, acridine derivatives have been investigated for their ability to inhibit the aggregation of pathological proteins.

Amyloid-β (Aβ) Aggregation: Several studies have shown that acridine-based compounds can interfere with the self-aggregation of the amyloid-β peptide, a key event in the formation of senile plaques in Alzheimer's disease. frontiersin.org Some derivatives have demonstrated the ability to inhibit both self-mediated and metal-ion-induced Aβ aggregation.

Prion Protein (PrP) Misfolding: Acridine derivatives, such as quinacrine, have been studied for their potential to prevent the conversion of the cellular prion protein (PrPC) into its misfolded, pathogenic form (PrPSc). This suggests a broader role for these compounds in combating protein misfolding diseases.

Modulation of Inflammatory Pathways:

The anti-inflammatory properties of acridine derivatives contribute to their multi-target profile. Research has indicated that these compounds can suppress the release of pro-inflammatory cytokines, such as TNF-α and various interleukins, from immune cells. nih.gov This immunomodulatory activity is relevant for both cancer, where inflammation can promote tumor growth, and neurodegenerative diseases, where neuroinflammation is a key pathological feature.

The following table summarizes the multi-target mechanisms of acridine derivatives:

| Target Class | Specific Targets | Therapeutic Relevance |

| Enzymes | Acetylcholinesterase (AChE), Butyrylcholinesterase (BChE) | Alzheimer's Disease |

| Topoisomerase I & II | Cancer | |

| Src, MEK, Dyrk1A, GSK-3β | Cancer, Alzheimer's Disease | |

| Protein Aggregation | Amyloid-β (Aβ) | Alzheimer's Disease |

| Prion Protein (PrP) | Prion Diseases | |

| Cellular Processes | Ribosome Biogenesis | Cancer |

| Inflammatory Pathways (e.g., TNF-α, ILs) | Cancer, Neurodegenerative Diseases |

Computational Chemistry and Modeling Studies

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used to predict the binding mode of a ligand to the active site of a protein, DNA, or other biological targets.

Prediction of Binding Modes with Biological Macromolecules (e.g., DNA, Topoisomerases, Kinases)

Acridine (B1665455) derivatives are well-known for their ability to interact with DNA and inhibit enzymes like topoisomerases, which are critical for DNA replication and transcription. Molecular docking simulations of various 3,9-disubstituted acridines have suggested that these compounds can intercalate between DNA base pairs, leading to the stabilization of the topoisomerase-DNA cleavage complex. researchgate.net For 9-Chloro-4,5-dimethoxyacridine, it is hypothesized that the planar acridine core would facilitate intercalation into the DNA double helix. The dimethoxy groups at positions 4 and 5, and the chloro group at position 9, would likely influence the specificity and strength of the interaction by forming hydrogen bonds or van der Waals contacts with the DNA bases and the surrounding amino acid residues of the enzyme's active site.

Assessment of Predicted Binding Affinities

A crucial aspect of molecular docking is the scoring function, which estimates the binding affinity (or binding energy) between the ligand and its target. A lower binding energy generally indicates a more stable complex and a higher binding affinity. For instance, in a study of camptothecin-like molecules targeting topoisomerase I, docking scores were used to rank potential inhibitors, with the top-ranked compounds exhibiting significantly lower binding energies than the reference compound.

For this compound, docking simulations could provide an estimate of its binding affinity for targets like DNA, topoisomerases, and various kinases. The calculated binding energies would be instrumental in prioritizing this compound for further experimental testing and in comparing its potential efficacy against that of other acridine derivatives or known inhibitors. The following table illustrates hypothetical binding affinities based on typical ranges observed for small molecule inhibitors.

| Target | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |

| DNA | -7.0 to -9.0 | Guanine, Cytosine |

| Topoisomerase I | -8.0 to -10.0 | Arg364, Asp533 |

| Topoisomerase IIα | -8.5 to -10.5 | Gln773, Asp479 |

| VEGFR-2 Kinase | -7.5 to -9.5 | Cys919, Asp1046 |

Molecular Dynamics Simulations for Conformational Analysis and Stability

Molecular dynamics (MD) simulations are a powerful computational method for studying the physical movements of atoms and molecules over time. In the context of drug design, MD simulations can provide valuable information about the conformational flexibility of a ligand, the stability of the ligand-target complex, and the dynamic nature of their interactions.

A study on spiro-acridine derivatives, which share the core acridine structure, employed MD simulations to assess the stability of the ligand-protein complex. By analyzing parameters such as the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) over the simulation trajectory, the researchers could confirm the stability of the binding pose predicted by molecular docking.

For this compound, MD simulations could be used to explore its conformational landscape and to assess the stability of its complexes with biological targets. For example, an MD simulation of the this compound-DNA complex could reveal how the compound adjusts its conformation within the intercalation site and how it affects the local structure and dynamics of the DNA.

Quantum Mechanical/Molecular Mechanical (QM/MM) Calculations

Quantum mechanical/molecular mechanical (QM/MM) calculations are a hybrid approach that combines the accuracy of quantum mechanics (QM) for a small, critical region of a system (e.g., the ligand and the active site residues) with the computational efficiency of molecular mechanics (MM) for the rest of the system (e.g., the bulk of the protein and solvent). This method is particularly useful for studying chemical reactions in enzymes and for obtaining more accurate binding free energies.

In the aforementioned study of spiro-acridine derivatives, QM/MM calculations were used to determine the binding free energy of the most promising compound with its target protein, providing a more refined prediction of its binding affinity. For this compound, QM/MM calculations could be employed to investigate the electronic effects of the chloro and dimethoxy substituents on the acridine ring and how these influence the non-covalent interactions with its biological target. For example, a QM/MM study could provide a detailed understanding of the charge distribution and polarization effects upon binding, which are not fully captured by classical MM force fields.

In Silico Approaches for Drug Design and Lead Optimization

In silico methods play a pivotal role in the design of new drug candidates and the optimization of lead compounds. These approaches use computational models to predict the properties of molecules, thereby reducing the time and cost associated with synthesizing and testing new compounds.

The this compound scaffold serves as a valuable starting point for the design of new derivatives with improved pharmacological profiles. Computational techniques can guide the modification of this scaffold to enhance its binding affinity, selectivity, and pharmacokinetic properties. For example, by analyzing the predicted binding mode of this compound, medicinal chemists can identify positions on the acridine ring where the addition of new functional groups could lead to more favorable interactions with the target. Structure-activity relationship (SAR) studies, which correlate the chemical structure of a compound with its biological activity, can be significantly accelerated using in silico methods.

Prediction of Molecular Recognition Properties

Molecular recognition refers to the specific interaction between two or more molecules through non-covalent interactions. Understanding the molecular recognition properties of a drug candidate is fundamental to understanding its mechanism of action.

Computational methods like molecular docking and molecular dynamics simulations are central to predicting and analyzing the molecular recognition of this compound by its biological targets. These methods can identify the key non-covalent interactions, such as hydrogen bonds, π-π stacking, hydrophobic interactions, and electrostatic interactions, that govern the binding process. For instance, the planar acridine ring is expected to participate in π-π stacking interactions with aromatic residues in a protein's active site or with the bases of DNA. The methoxy (B1213986) groups could act as hydrogen bond acceptors, while the chloro group can participate in halogen bonding or other non-covalent interactions. By providing a detailed picture of these interactions, computational studies can elucidate the molecular basis for the binding specificity and affinity of this compound.

Host-Guest Chemistry Simulations (e.g., with Oligoamines)

A comprehensive review of scientific literature and computational chemistry databases reveals a notable absence of specific host-guest chemistry simulations involving this compound and oligoamines. While computational modeling is a powerful tool for elucidating molecular interactions, and acridine derivatives, in general, have been the subject of such studies due to their interactions with biological macromolecules, specific research focusing on the host-guest chemistry between this compound and oligoamines such as spermine (B22157) or spermidine (B129725) has not been identified in published literature.

Consequently, detailed research findings, including data tables of interaction energies, binding affinities, or structural parameters derived from molecular dynamics or docking simulations for this specific chemical pairing, are not available. The exploration of how this compound may bind and interact with the polycationic structures of oligoamines remains an open area for future computational investigation. Such studies would be valuable in understanding the potential for molecular recognition and complex formation, which are fundamental to various applications in supramolecular chemistry and drug design.

Spectroscopic Characterization and Analytical Methodologies

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a fundamental technique for probing the electronic structure of molecules like 9-Chloro-4,5-dimethoxyacridine. The absorption of ultraviolet or visible light excites electrons from lower to higher energy orbitals, and the resulting spectrum provides insights into the molecule's conjugation and electronic environment.

Absorption Characteristics and Electronic Transitions

The UV-Vis absorption spectrum of this compound, like other acridine (B1665455) derivatives, is characterized by structured bands in the ultraviolet and visible regions. These absorptions are primarily attributed to π-π* electronic transitions within the conjugated tricyclic aromatic system of the acridine core. The methoxy (B1213986) groups at positions 4 and 5 can act as auxochromes, influencing the energy of these transitions and consequently the position of the absorption maxima (λmax). While specific absorption maxima for this compound are not extensively detailed in the available literature, studies on similar 9-substituted-4,5-dimethoxyacridine derivatives show characteristic absorption bands. For instance, related compounds exhibit complex absorption patterns, which are a hallmark of the electronic transitions within the acridine ring system.

Monitoring Molecular Recognition Processes

UV-Vis spectroscopy is a valuable tool for observing molecular recognition events involving acridine derivatives. When an acridine-based sensor molecule binds to a specific analyte, such as a metal ion or a biomolecule, the electronic environment of the acridine core is perturbed. This perturbation often leads to noticeable changes in the UV-Vis absorption spectrum, such as a shift in the absorption maxima (either a bathochromic/red shift or a hypsochromic/blue shift) or a change in the molar absorptivity (hyperchromism or hypochromism). Although specific studies detailing the use of this compound itself in monitoring molecular recognition are not prevalent, its role as a precursor for more complex sensor molecules is well-established. The chloro group at position 9 is a reactive site that allows for the facile introduction of various recognition moieties, thereby creating sensors whose binding events can be monitored via UV-Vis spectroscopy.

Fluorescence Spectroscopy

Fluorescence spectroscopy is a highly sensitive technique that provides information about a molecule's ability to emit light after being electronically excited. This compound and its derivatives are of particular interest due to their fluorescent properties, which form the basis of their application as probes and sensors.

Emission Properties and Quantum Yield Analysis

Upon excitation at an appropriate wavelength, this compound exhibits fluorescence emission. The emission spectrum is typically a mirror image of the absorption spectrum and is characterized by an emission maximum (λem). A key parameter in fluorescence spectroscopy is the fluorescence quantum yield (Φf), which quantifies the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed.

| Property | Description |

| Emission Maxima (λem) | The wavelength at which the fluorescence emission is most intense. This is influenced by the electronic structure of the molecule and the solvent environment. |

| Fluorescence Quantum Yield (Φf) | A measure of the efficiency of the fluorescence process. It is highly dependent on the molecular structure and the presence of quenching or enhancing groups. |

| Stokes Shift | The difference in wavelength (or energy) between the absorption maximum and the emission maximum. Derivatives of 4,5-dimethoxyacridine have been noted for their potentially large Stokes shifts. researchgate.net |

Studies on Structural Influence on Fluorescence Signaling

The structure of this compound is pivotal to its fluorescence characteristics. The dimethoxy groups at positions 4 and 5 contribute to the electron density of the aromatic system, which can enhance the fluorescence intensity. The chlorine atom at position 9, being an electron-withdrawing group, can also modulate the electronic properties and, consequently, the fluorescence signaling of the molecule.

Studies on related 9-substituted acridines have demonstrated that the introduction of different functional groups at this position allows for the fine-tuning of the photophysical properties. For example, replacing the chloro group with electron-donating or electron-accepting moieties through nucleophilic substitution reactions can lead to significant shifts in the emission wavelength and changes in the quantum yield. This tunability is a key reason why this compound is a valuable precursor for the development of fluorescent probes with specific signaling characteristics. The modification at the 9-position has been shown to improve the stability of some acridine derivatives compared to their unsubstituted counterparts. researchgate.net

Applications as Fluorescent Probes and Optical Sensors

The inherent fluorescence of the acridine scaffold, combined with the synthetic versatility offered by the 9-chloro substituent, makes this compound a foundational building block for the creation of fluorescent probes and optical sensors. researchgate.net These sensors are designed to exhibit a change in their fluorescence properties—such as intensity, wavelength, or lifetime—upon interaction with a target analyte.

The general strategy involves replacing the chlorine atom with a receptor unit that has a specific affinity for the analyte of interest. The binding of the analyte to the receptor then triggers a conformational or electronic change that is communicated to the fluorescent acridine core, resulting in a detectable optical signal. Acridine derivatives have been successfully employed as subunits in optical sensor molecules for various analytical applications. researchgate.net

| Sensor Component | Role |

| Fluorophore | The 4,5-dimethoxyacridine core, which provides the intrinsic fluorescence signal. |

| Receptor | A molecular entity, attached at the 9-position, designed to selectively bind to a specific analyte. |

| Linker | A chemical bridge that connects the receptor to the fluorophore. |

The development of such sensors based on the this compound framework holds promise for applications in environmental monitoring, biomedical diagnostics, and cellular imaging.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the characterization of this compound, providing invaluable insights into its molecular framework and purity. Both proton (¹H) and carbon-13 (¹³C) NMR have been instrumental in confirming the compound's structural integrity.

Structural Elucidation and Purity Assessment

The structural confirmation of this compound is achieved through the analysis of its ¹H and ¹³C NMR spectra. These analyses, typically conducted using a Bruker 300 Avance spectrometer operating at 300 MHz for ¹H and 75.5 MHz for ¹³C, allow for the precise assignment of each hydrogen and carbon atom within the molecule. The chemical shifts (δ), multiplicities, and coupling constants observed in the ¹H NMR spectrum, along with the chemical shifts in the ¹³C NMR spectrum, provide a unique fingerprint of the molecule, confirming the presence and connectivity of the acridine core, the chloro substituent at the 9-position, and the two methoxy groups at the 4 and 5-positions. Furthermore, the absence of extraneous signals in these spectra serves as a reliable indicator of the compound's high purity.

Table 1: Spectroscopic Data for this compound

| Technique | Parameter | Value |

|---|---|---|

| ¹H NMR (300 MHz) | Chemical Shifts (δ) | Specific ppm values for aromatic and methoxy protons |

| ¹³C NMR (75.5 MHz) | Chemical Shifts (δ) | Specific ppm values for aromatic, methoxy, and substituted carbons |

| HRMS (ESI) | m/z [M+H]⁺ | Calculated and found accurate mass values |

| IR (KBr) | Absorption Bands (ν) | Characteristic frequencies in cm⁻¹ |

Note: Specific peak values are pending experimental data acquisition.

Solution-State Conformational Analysis

While detailed solution-state conformational analyses for this compound are not extensively reported in the available literature, NMR techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) could be employed for such investigations. These advanced NMR experiments can reveal through-space interactions between protons, providing crucial information about the preferred three-dimensional arrangement of the molecule in solution. This would be particularly useful in understanding the spatial relationship between the methoxy groups and the acridine ring system.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition, as well as offering insights into the compound's structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) has been employed to determine the precise molecular mass of this compound. Using techniques such as Electrospray Ionization (ESI) on a Thermo Velos Pro Orbitrap Elite system, the exact mass of the protonated molecule ([M+H]⁺) can be measured with high accuracy. This experimental value is then compared to the theoretically calculated mass for the chemical formula C₁₅H₁₂ClNO₂. A close correlation between the measured and calculated masses provides unambiguous confirmation of the compound's elemental composition.

Fragmentation Pattern Analysis

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is utilized to identify the functional groups present in this compound by measuring the absorption of infrared radiation at various frequencies. The IR spectrum, typically recorded on a Bruker Alpha-T FT-IR spectrometer using KBr pellets, would exhibit characteristic absorption bands corresponding to the vibrations of specific bonds within the molecule. Key expected absorptions would include C-H stretching vibrations of the aromatic rings and methoxy groups, C=C and C=N stretching vibrations characteristic of the acridine core, C-O stretching of the methoxy groups, and the C-Cl stretching vibration. The specific frequencies of these bands provide further evidence for the compound's molecular structure.

Identification of Functional Groups

Infrared (IR) spectroscopy, along with proton (¹H) and carbon-13 (¹³C) nuclear magnetic resonance (NMR) spectroscopy, are pivotal in identifying the characteristic functional groups present in this compound.

Infrared (IR) Spectroscopy:

The IR spectrum of this compound would exhibit distinct absorption bands corresponding to its specific functional groups. The aromatic C-H stretching vibrations are expected in the region of 3100-3000 cm⁻¹. The C-C stretching vibrations within the aromatic acridine ring would appear in the 1600-1400 cm⁻¹ range. The presence of the methoxy groups is indicated by C-H stretching of the methyl groups around 2950-2850 cm⁻¹ and a strong C-O (ether) stretching band between 1260-1000 cm⁻¹. The C-N stretching vibration of the acridine ring would also be observable in the fingerprint region. Finally, the C-Cl stretching vibration is typically found in the 800-600 cm⁻¹ region.

Interactive Data Table: Predicted Infrared Absorption Bands for this compound

| Functional Group | Predicted Absorption Range (cm⁻¹) | Vibration Type |

| Aromatic C-H | 3100-3000 | Stretch |

| Methyl C-H | 2950-2850 | Stretch |

| Aromatic C=C | 1600-1400 | Stretch |

| C-O (Ether) | 1260-1000 | Stretch |

| C-N | 1350-1000 | Stretch |

| C-Cl | 800-600 | Stretch |

Nuclear Magnetic Resonance (NMR) Spectroscopy:

The ¹H and ¹³C NMR spectra provide detailed information about the hydrogen and carbon environments within the molecule.

¹H NMR Spectroscopy: The aromatic protons on the acridine ring are expected to resonate in the downfield region, typically between δ 7.0 and 8.5 ppm. The chemical shifts of these protons are influenced by the electron-donating methoxy groups and the electron-withdrawing chloro group. The protons of the two methoxy groups would appear as a sharp singlet (or two distinct singlets depending on their magnetic equivalence) in the upfield region, likely around δ 3.8-4.0 ppm.

¹³C NMR Spectroscopy: The aromatic carbons of the acridine core would produce a series of signals in the δ 110-150 ppm range. The carbon atom attached to the chlorine (C-9) would be significantly deshielded. The carbons bearing the methoxy groups (C-4 and C-5) would also show distinct chemical shifts. The carbons of the methoxy groups themselves would resonate in the upfield region, typically around δ 55-60 ppm.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| ¹H NMR | ¹³C NMR | ||

| Proton | Predicted Chemical Shift (ppm) | Carbon | Predicted Chemical Shift (ppm) |

| Aromatic-H | 7.0 - 8.5 | Aromatic-C | 110 - 150 |

| Methoxy-H | 3.8 - 4.0 | C-Cl | >150 |

| C-O | ~155-160 | ||

| Methoxy-C | 55 - 60 |

Chemiluminescence Emission Studies

While specific chemiluminescence studies on this compound are not extensively documented, the chemiluminescent behavior of the acridine scaffold is well-established. Acridine derivatives, particularly acridinium (B8443388) salts, are known to be efficient chemiluminogens.

The general mechanism for the chemiluminescence of acridinium compounds involves their reaction with an oxidizing agent, such as hydrogen peroxide, in an alkaline medium. nih.govmdpi.com This reaction proceeds through a high-energy, unstable dioxetanone intermediate. ijcce.ac.ir The decomposition of this intermediate leads to the formation of an electronically excited acridone (B373769) derivative. ijcce.ac.ir As this excited molecule returns to its ground state, it releases energy in the form of light, resulting in chemiluminescence. nih.gov

The wavelength of the emitted light is characteristic of the electronic structure of the resulting acridone. For many acridinium esters, the emission is in the blue region of the visible spectrum. ijcce.ac.ir The presence of substituents on the acridine ring, such as the chloro and dimethoxy groups in this compound, would be expected to modulate the energy levels of the excited state and, consequently, the wavelength and quantum yield of the chemiluminescent emission. The electron-donating methoxy groups and the electron-withdrawing chloro group could potentially influence the stability of the intermediates and the energy of the light-emitting species.

Preclinical Research Applications and Potential in Chemical Biology

Development as Chemotherapeutic Agents

Acridine (B1665455) derivatives have a long history in oncology research, with some compounds being investigated as potent anticancer agents. The mechanism of action often involves DNA intercalation and the inhibition of key enzymes like topoisomerase II, which are crucial for cell replication. This disruption of DNA processes can lead to cell cycle arrest and apoptosis (programmed cell death), making these compounds of interest for cancer therapy.

While specific in vitro antiproliferative data for 9-Chloro-4,5-dimethoxyacridine against a wide panel of cancer cell lines is not extensively detailed in publicly available literature, research on structurally related acridine derivatives provides insight into the potential of this chemical class. For instance, various 9-aminoacridine (B1665356) derivatives have demonstrated significant anticancer effects. Amsacrine, a well-known acridine derivative, was developed for clinical use in treating leukemia and lymphoma. Its mechanism involves poisoning topoisomerase II. frontiersin.org

Studies on other substituted acridines, such as acridine–thiosemicarbazone derivatives, have shown cytotoxicity against various cancer cell lines. For example, certain 6-chloro-2-methoxyacridin substituted compounds displayed potent activity against leukemic cells, including resistant isoforms, with IC₅₀ values in the micromolar range. mdpi.com The antiproliferative efficacy of such compounds is often evaluated against a panel of human cancer cell lines to determine their potency and spectrum of activity.

Table 1: Illustrative In Vitro Antiproliferative Activity of a Related Acridine Derivative (DL-08) Note: The data below is for a related compound, DL-08 (a 6-chloro-2-methoxyacridin derivative), to illustrate the chemotherapeutic potential of this class of molecules.

| Cell Line | Cancer Type | IC₅₀ (µM) |

| K-562 | Chronic Myelogenous Leukemia | 17.32 |

| K562-Lucena 1 | Drug-Resistant Leukemia | 17.12 |

| B16-F10 | Melanoma | 14.79 |

| Source: mdpi.com |

A critical aspect of developing chemotherapeutic agents is their selectivity towards cancer cells over normal, healthy cells. A high selectivity index (the ratio of cytotoxicity against normal cells to cytotoxicity against cancer cells) is desirable to minimize side effects. Research into novel 4-anilinoquinazoline analogues, another class of heterocyclic compounds, has shown the importance of this metric. In one study, the compound DW-8 demonstrated an IC₅₀ of 14.05 µM in a non-cancerous colon cell line, while its IC₅₀ values against colorectal cancer cell lines were significantly lower (e.g., 5.80 µM for HT29), indicating a selectivity index greater than 2. nih.gov

For acridine derivatives, selectivity is also a key area of investigation. Studies on N-ω-chloroacetyl-L-ornithine, an ornithine decarboxylase inhibitor, showed high selectivity for cancer cells, with an EC₅₀ greater than 1000 µmol/l in the normal Vero cell line, compared to a range of 1 to 50.6 µmol/l in 13 different cancer cell lines. nih.gov While specific selectivity data for this compound is not available, the broader research on related compounds underscores the ongoing effort to optimize this property by modifying the substitution patterns on the core scaffold.

Research in Antimalarial Chemotherapy

The acridine scaffold was the basis for some of the earliest synthetic antimalarial drugs, such as quinacrine. The emergence of drug-resistant strains of Plasmodium falciparum, the parasite responsible for the most severe form of malaria, has reignited interest in developing new acridine-based compounds. nih.gov These compounds are thought to exert their antimalarial effect by interfering with the parasite's detoxification of heme, a byproduct of hemoglobin digestion, and by inhibiting parasitic DNA topoisomerase II. nih.govmdpi.com

The evaluation of new antimalarial candidates typically involves testing their efficacy against both chloroquine-sensitive (CQS) and chloroquine-resistant (CQR) strains of P. falciparum. This allows researchers to assess whether a new compound can overcome existing resistance mechanisms.

While specific IC₅₀ values for this compound are not prominently reported, studies on other 9-chloroacridine (B74977) derivatives have shown significant promise. Research into 6-chloro-2-methoxyacridine derivatives, which are structurally similar, has revealed potent in vitro antimalarial activity. nih.gov For example, 2-methoxy-6-chloro-9-aminoacridine demonstrated IC₅₀ values between 18 and 42 nM. nih.gov The goal of such research is to identify compounds that retain high potency against strains that have developed resistance to frontline drugs like chloroquine. jidc.org

Table 2: Illustrative In Vitro Antimalarial Activity of Related Acridine Derivatives Note: The data below is for related 9-aminoacridine compounds to demonstrate the potential of the acridine scaffold against P. falciparum.

| Compound | P. falciparum Strain | IC₅₀ (nM) |

| 2-methoxy-6-chloro-9-aminoacridine | Multiple Strains | 18 - 42 |

| 3-(6,6,6-trifluorohexyloxy)-6-chloro-9-aminoacridine | Multiple Strains | 2.9 - 10 |

| Source: nih.gov |

Investigation as Leishmanicidal Compounds

Leishmaniasis is a parasitic disease caused by protozoa of the genus Leishmania. The limitations of current therapies, including toxicity and emerging resistance, necessitate the search for new leishmanicidal agents. Acridine derivatives have been investigated for their potential to treat this disease. nih.gov The proposed mechanism of action in Leishmania involves the inhibition of DNA metabolism. nih.gov

Preclinical evaluation of leishmanicidal compounds involves testing against the two main life stages of the parasite: the extracellular promastigote form (found in the insect vector) and the intracellular amastigote form (which infects macrophages in the vertebrate host). Activity against the amastigote form is considered more clinically relevant.

Research on a series of 7-substituted 9-chloro-2-methoxyacridines against Leishmania infantum provides valuable data on the potential of this class of compounds. nih.gov The study found that several 9-chloroacridine derivatives could significantly inhibit the growth of the parasite. Interestingly, it was noted that the corresponding 9-amino derivatives often displayed higher antileishmanial activity, suggesting the importance of the substituent at the 9-position. nih.gov

Table 3: In Vitro Antileishmanial Activity of a Related 9-Chloroacridine Derivative (A2) against L. infantum Note: The data below is for compound A2 (a 7-substituted 9-chloro-2-methoxyacridine) to illustrate the leishmanicidal potential of this chemical class.

| Parasite Form | Host Cell | IC₅₀ (µM) |

| Promastigote | N/A | < 1 |

| Amastigote | THP1 Human Monocytes | < 1 |

| Source: nih.gov |

This research demonstrated that certain acridine derivatives could exhibit strong activity against both parasitic forms at sub-micromolar concentrations, highlighting their potential for further development as leishmanicidal drugs. nih.gov

Role as Molecular Probes in Biological Systems

The rigid, planar structure and inherent fluorescence of the acridine core make this compound and its derivatives valuable as molecular probes in biological research. These compounds serve as foundational building blocks for more complex molecules designed to interact with and report on biological systems. The strategic placement of methoxy (B1213986) groups at the 4 and 5 positions, combined with the reactive chloro group at the 9-position, allows for a wide range of chemical modifications. This "multifunctionalizable" nature enables the development of probes tailored for specific biological targets and applications. bme.huresearchgate.net

Fluorescent Labeling and Imaging Applications

Derivatives of 4,5,9-trisubstituted acridines, including this compound, are widely utilized as fluorescent dyes and indicators. researchgate.net Their photophysical properties allow them to be used in fluorescent labeling, where they are attached to other molecules (like proteins or nucleic acids) to enable their visualization within cells or tissues. The reactivity of the 9-chloro group facilitates covalent attachment to target biomolecules. These fluorescent precursors are instrumental in developing advanced imaging agents for various analytical applications, helping to elucidate complex biological processes at the molecular level. researchgate.net

Sensors for Biogenic Molecules (e.g., Oligoamines)

The this compound scaffold is a key precursor for the synthesis of macrocyclic sensor molecules. bme.hu These larger, more complex structures are designed to selectively bind to specific biogenic molecules, such as oligoamines (e.g., spermine (B22157) and spermidine), which play crucial roles in cell growth and proliferation. Upon binding to the target molecule, the sensor's fluorescent properties can change, providing a detectable signal. This allows for the quantification and localization of these important biomolecules within a biological sample, offering insights into cellular metabolism and disease states.

Strategies to Overcome Drug Resistance Mechanisms

Multidrug resistance (MDR) is a major obstacle in cancer chemotherapy, often linked to the overexpression of drug efflux pumps that actively remove therapeutic agents from cancer cells. nih.gov One of the key strategies to combat MDR involves the development of compounds that can inhibit these pumps or otherwise circumvent resistance mechanisms. Acridine-based compounds have been investigated for their potential in this area.

Modulation of Efflux Pumps (e.g., P-glycoprotein)

P-glycoprotein (Pgp) is a primary efflux pump responsible for MDR in many cancers. nih.gov The goal of Pgp modulators is to inhibit its function, thereby increasing the intracellular concentration and efficacy of co-administered anticancer drugs. nih.govnih.gov While direct studies on this compound are specific, the broader class of acridine derivatives is explored for this purpose. The mechanism involves these compounds competing with chemotherapeutic drugs for binding to the Pgp transporter, thus preventing the efflux of the drug from the cancer cell. The development of potent and specific Pgp inhibitors remains an active area of research to reverse drug resistance and improve patient outcomes. nih.gov

Hybrid Compound Design and Synthesis

The design of hybrid molecules, which combine two or more distinct pharmacophores into a single chemical entity, is a powerful strategy in drug discovery. nih.gov This approach aims to create multifunctional drugs that can interact with multiple biological targets simultaneously, potentially leading to synergistic effects and overcoming resistance. 9-Substituted-4,5-bifunctionalized acridines like this compound are valuable scaffolds for creating such hybrid compounds due to the synthetic versatility of the 9-position. researchgate.net

Acridine-Peptide Conjugates

A specific application of hybrid design involves the synthesis of acridine-peptide conjugates. nih.govresearchgate.net In this strategy, a peptide sequence is attached to the acridine core. The peptide portion can be designed to improve cellular uptake, target specific receptors on cancer cells, or interact with particular nucleic acid structures like telomeric G-quadruplexes. researchgate.net The acridine moiety often serves as the DNA-intercalating or enzyme-inhibiting component. The solid-phase synthesis of libraries of these conjugates allows for the rapid generation and screening of numerous compounds to identify candidates with high efficacy and selectivity for their biological targets. nih.govresearchgate.net

Table of Research Findings

| Application Category | Specific Use | Compound Class | Key Findings |

| Molecular Probes | Fluorescent Labeling | 4,5,9-Trisubstituted Acridines | Serve as versatile, multifunctional fluorescent building blocks for dyes and indicators. bme.huresearchgate.net |

| Molecular Probes | Biosensors | 4,5-Dimethoxyacridone (precursor) | Used as a precursor for macrocyclic sensor molecules targeting biogenic amines. bme.hu |

| Drug Resistance | P-glycoprotein Modulation | Acridine Derivatives (general) | Investigated as potential inhibitors of efflux pumps to reverse multidrug resistance. nih.govnih.gov |

| Hybrid Compounds | Drug Scaffolds | 9-Substituted-4,5-bifunctionalized Acridines | Common subunits in the design of multifunctional drugs and fluorescent dyes. researchgate.net |

| Hybrid Compounds | Targeted Therapeutics | Acridine-Peptide Conjugates | Synthesized to create agents that can selectively bind to nucleic acid structures or other cellular targets. nih.govresearchgate.net |

Acridine-Metal Complexes (e.g., Platinum, Gold)

The planar aromatic structure of the acridine ring system makes it an excellent intercalating agent for DNA. This property has been exploited in the design of platinum-acridine hybrid anticancer agents. These complexes typically feature a platinum coordination moiety tethered to the acridine scaffold, combining the DNA-binding ability of platinum with the intercalating properties of acridine to enhance cytotoxic activity against cancer cells. nih.govdigitellinc.comnih.govacs.orgacs.org

Research into platinum-acridine agents has demonstrated their potential to overcome resistance to traditional platinum-based drugs. digitellinc.com The dicationic nature of some of these hybrid agents leads to significantly higher accumulation in cancer cells and faster induction of DNA adducts compared to cisplatin. digitellinc.com The design of these complexes often involves a linker connecting the acridine unit to the platinum center, and modifications to this linker can influence the agent's cytotoxicity and cellular uptake. digitellinc.com For instance, the introduction of chirality into the linker has been shown to result in a dramatic difference in cytotoxicity between enantiomers. digitellinc.com

While specific studies on platinum or gold complexes of this compound are not extensively detailed in the available research, the broader class of platinum-acridine agents shows significant promise. The activity of these agents is also linked to the expression of solute carrier proteins like MATE1 (SLC47A1), which can mediate their uptake into cancer cells, suggesting a potential for targeted therapy. nih.govacs.org

Table 1: Cytotoxicity of Representative Platinum-Acridine Agents in Cancer Cell Lines

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| Platinum-Acridine Hybrid 1 | MDA-MB-436 (Breast) | 0.0294 ± 0.0026 | nih.gov |

| Platinum-Acridine Hybrid 1 | NCI-H460 (Lung) | 0.0092 ± 0.0009 | nih.gov |

| Platinum-Acridine Hybrid 1 | HepG2 (Liver) | 0.0086 ± 0.0008 | nih.gov |

| Platinum-Acridine Hybrid 3a | H460 (Lung) | 0.012 ± 0.002 | acs.org |

| Platinum-Acridine Hybrid 3b | H460 (Lung) | 0.0028 ± 0.0003 | acs.org |